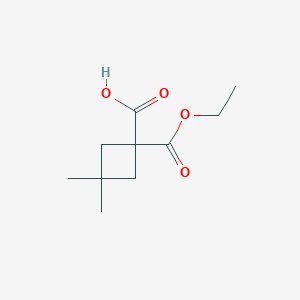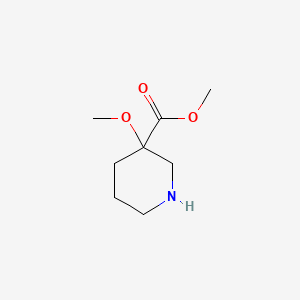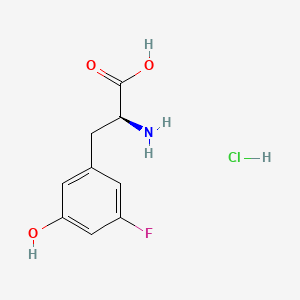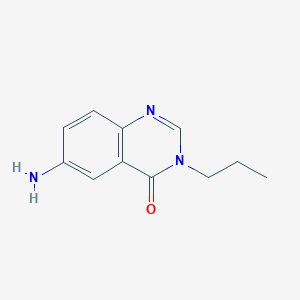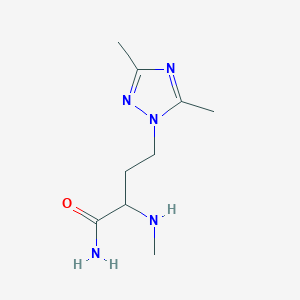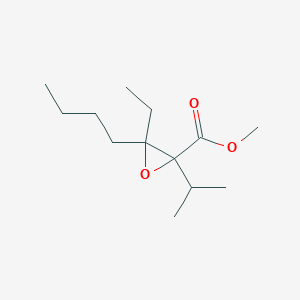
Methyl 3-butyl-3-ethyl-2-isopropyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its clear, colorless liquid form and a molecular weight of 228.33 g/mol . Its structure includes various alkyl groups attached to the oxirane ring, making it a versatile compound in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-butyl-3-ethyl-2-isopropyloxirane-2-carboxylate typically involves the reaction of corresponding alkyl halides with an oxirane precursor under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the oxirane ring. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve high purity levels suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-butyl-3-ethyl-2-isopropyloxirane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 3-butyl-3-ethyl-2-isopropyloxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-butyl-3-ethyl-2-isopropyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the nature of the nucleophile and the reaction conditions . The molecular targets and pathways involved include interactions with various nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar in structure but contains a thieno ring instead of an oxirane ring.
Methyl 3-butyl-3-ethyl-2-isopropyloxirane-2-carboxylate: Similar in structure but with different alkyl substituents.
Uniqueness
This compound is unique due to its specific combination of alkyl groups and the presence of an oxirane ring. This unique structure imparts distinct reactivity and properties, making it valuable in various applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C13H24O3 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
methyl 3-butyl-3-ethyl-2-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C13H24O3/c1-6-8-9-12(7-2)13(16-12,10(3)4)11(14)15-5/h10H,6-9H2,1-5H3 |
Clé InChI |
DFNVYJRYTLKSGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C(O1)(C(C)C)C(=O)OC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


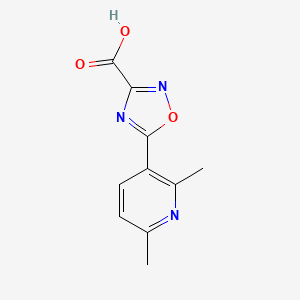
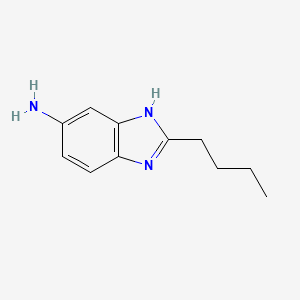
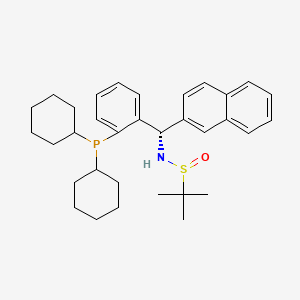
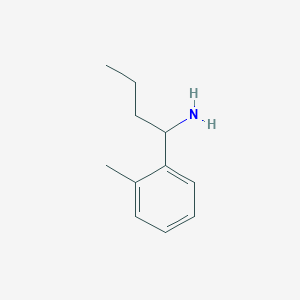
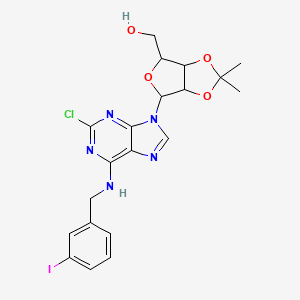
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)
